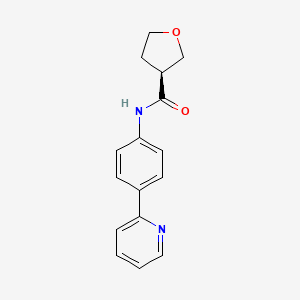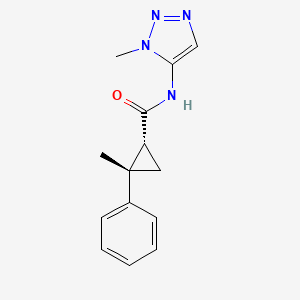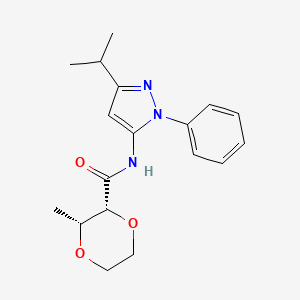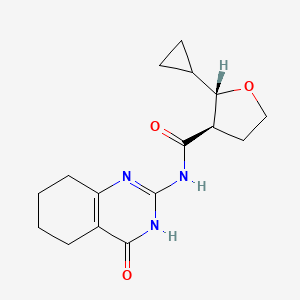
(3S)-N-(4-pyridin-2-ylphenyl)oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-N-(4-pyridin-2-ylphenyl)oxolane-3-carboxamide, also known as PBOX-15, is a small molecule compound that has received significant attention in recent years due to its potential application in cancer therapy. PBOX-15 belongs to the class of oxolane carboxamides and has been shown to exhibit potent anti-tumor activity in various cancer cell lines.
Mecanismo De Acción
The mechanism of action of (3S)-N-(4-pyridin-2-ylphenyl)oxolane-3-carboxamide is not fully understood, but it has been shown to target the mitochondrial pathway of apoptosis. This compound induces the release of cytochrome c from the mitochondria, which activates the caspase cascade and ultimately leads to apoptosis. This compound has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of misfolded proteins and plays a role in cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well tolerated in mice. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including those that are resistant to other anti-cancer drugs. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors grow new blood vessels to supply nutrients and oxygen. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs, which may lead to improved treatment outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3S)-N-(4-pyridin-2-ylphenyl)oxolane-3-carboxamide is its low toxicity profile, which makes it a promising candidate for further development as an anti-cancer drug. However, one limitation of this compound is its relatively low solubility in water, which may limit its effectiveness in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and to optimize its dosing and administration.
Direcciones Futuras
There are several future directions for the study of (3S)-N-(4-pyridin-2-ylphenyl)oxolane-3-carboxamide. One direction is to further investigate its mechanism of action and to identify potential targets for combination therapy. Another direction is to optimize its dosing and administration to improve its efficacy in vivo. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials. Overall, this compound shows promising potential as a novel anti-cancer drug, and further research is warranted to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of (3S)-N-(4-pyridin-2-ylphenyl)oxolane-3-carboxamide involves the reaction of 4-pyridin-2-ylbenzaldehyde with (S)-(-)-1,2-O-isopropylidene-3,5-di-O-toluoyl-alpha-D-xylofuranose in the presence of L-proline as a catalyst. The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide to obtain the final product, this compound. The synthesis method of this compound has been published in the scientific literature and has been shown to be reproducible.
Aplicaciones Científicas De Investigación
(3S)-N-(4-pyridin-2-ylphenyl)oxolane-3-carboxamide has been extensively studied for its potential application in cancer therapy. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit tumor growth in vivo. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and cisplatin.
Propiedades
IUPAC Name |
(3S)-N-(4-pyridin-2-ylphenyl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(13-8-10-20-11-13)18-14-6-4-12(5-7-14)15-3-1-2-9-17-15/h1-7,9,13H,8,10-11H2,(H,18,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXCXRYIXAIVLR-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CC=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1C(=O)NC2=CC=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,7aS)-3a-[3-(5-ethoxypyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole](/img/structure/B7353525.png)
![(1S,3R)-3-[3-[1-(5-fluoro-2-methylphenyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B7353531.png)
![(2S)-1-[3-[1-(5-fluoro-2-methylphenyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-4-methylpentan-2-amine](/img/structure/B7353541.png)
![(1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B7353547.png)
![(3aS,7aS)-3a-[3-(3-propan-2-ylfuran-2-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole](/img/structure/B7353548.png)
![5-[(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindol-3a-yl]-3-[(2-fluoro-5-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7353563.png)
![(2S,3R)-N-[2-(5-chlorothiophen-2-yl)pyridin-3-yl]-2-cyclopropyloxolane-3-carboxamide](/img/structure/B7353564.png)
![(3R)-1-[5-(3,3-dimethyl-2H-1-benzofuran-5-yl)-4-methylpyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B7353571.png)

![(3aR,6aR)-N-[(2S)-1-amino-1-oxopentan-2-yl]-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7353592.png)

![2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid](/img/structure/B7353615.png)

![2-chloro-6-(cyclopropylmethoxy)-N-[(3S,4S)-4-methoxyoxolan-3-yl]benzamide](/img/structure/B7353625.png)